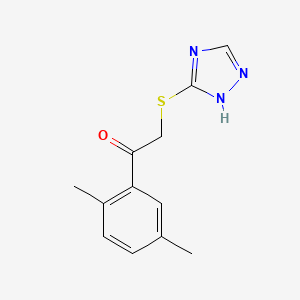![molecular formula C19H24FN3O3 B5519969 5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5519969.png)
5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione" often involves catalytic hydrogenation of benzylidene derivatives, as seen in the preparation of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, which shares structural similarities (Wessels, Schwan, & Pong, 1980). The synthesis route can influence the compound's pharmacological profile, as demonstrated by the antidepressant activity observed in mice models.
Molecular Structure Analysis
The molecular structure of compounds akin to "5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione" reveals a complex arrangement of rings and substituents. For example, 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione exhibits a planar conformation in the hydantoin ring affected by π conjugation, with its pyrrolidine and piperidine rings adopting envelope and chair conformations, respectively (Manjunath et al., 2011). Such structural features are crucial for the compound's interactions and biological activities.
Chemical Reactions and Properties
Chemical reactions involving compounds of this family, such as 3-(4-Bromobenzyl)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione, involve coplanar arrangements and are influenced by intermolecular hydrogen bonds and van der Waals interactions (Simone et al., 1995). These interactions play a significant role in the compound's stability and reactivity.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are often determined by their molecular structure. For instance, the crystalline structure and inter- and intramolecular hydrogen bonding patterns observed in similar compounds provide insights into their solubility and stability under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for chemical modifications, are essential for understanding the versatility and applicability of these compounds in different scientific fields. The ability to undergo specific reactions makes them suitable candidates for further chemical modifications, enhancing their potential applications.
For more in-depth information and to explore the wide range of research conducted on similar compounds, the following references provide valuable insights:
Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Research on thiazolidinone derivatives, which share a structural resemblance to 5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione, highlights their potential as antioxidants. The study of various thiazolidinone compounds demonstrated their efficacy as antioxidants, indicated by changes in total acid number and viscosity, suggesting that similar compounds could be explored for antioxidant applications (H. Mohammed et al., 2019).
Anti-Alzheimer's Research
A study on N-benzylated imidazolidin-2-one derivatives, related to the structural family of 5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione, identified compounds with significant anti-Alzheimer's activity. These compounds, designed based on the structure of donepezil, showed potential as anti-Alzheimer's agents, providing a basis for the exploration of similar compounds in Alzheimer's disease research (M. Gupta et al., 2020).
Anti-inflammatory and Analgesic Properties
Research into imidazolyl acetic acid derivatives, structurally related to 5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione, has demonstrated these compounds' potential in exhibiting anti-inflammatory and analgesic activities. Such studies suggest the broader applicability of similar compounds in the development of new therapeutic agents (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Fluorescence and Electrochromism
The study of thiazolothiazole fluorophores, while not directly related to 5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione, provides insights into the potential photophysical applications of structurally complex compounds. These fluorophores exhibit strong fluorescence and reversible electrochromism, suggesting that compounds with related structures could be explored for optoelectronic and photochemical applications (A. Woodward et al., 2017).
Antimicrobial Activity
Research into imidazolyl thiazolidinedione derivatives, which share structural motifs with 5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione, has highlighted their potential antimicrobial activity. These studies provide a foundation for the exploration of similar compounds in antimicrobial drug development (P. Moorthy et al., 2014).
Eigenschaften
IUPAC Name |
5-[2-[4-[(2-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-1,3-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-21-16(18(25)22(2)19(21)26)12-17(24)23-9-7-13(8-10-23)11-14-5-3-4-6-15(14)20/h3-6,13,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBIZDQDEHSNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)N2CCC(CC2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(3-chlorophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5519886.png)
![N-[(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5519895.png)
![1-(imidazo[1,2-a]pyridin-3-ylacetyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519899.png)
![3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5519905.png)
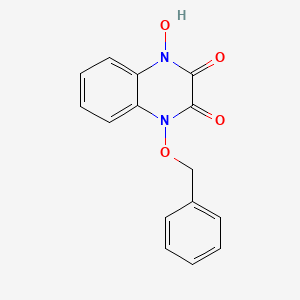
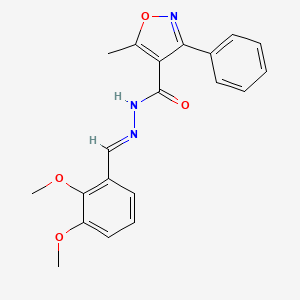
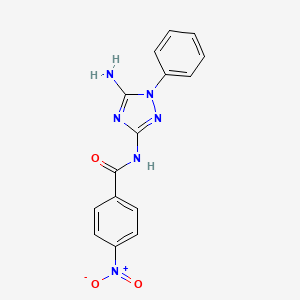
![5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5519924.png)
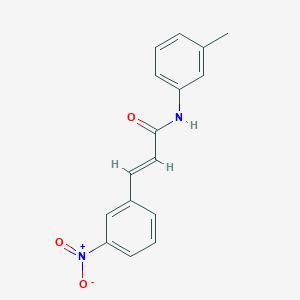
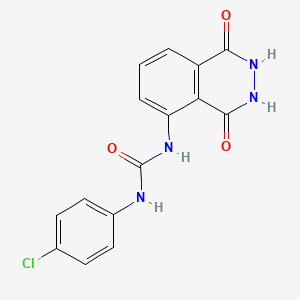

![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5519980.png)
